Product packaging for 4-Chloro-3-methylbenzo[d]isoxazole(Cat. No.:)

4-Chloro-3-methylbenzo[d]isoxazole

Cat. No.: B13135403
M. Wt: 167.59 g/mol
InChI Key: RKEPYRSRDOBAJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-methylbenzo[d]isoxazole is a chemical building block of significant interest in medicinal chemistry and drug discovery research. The benzo[d]isoxazole scaffold is a privileged structure in pharmacology, known to be a key pharmacophore in various therapeutic agents . This specific chloro- and methyl-substituted derivative serves as a versatile synthetic intermediate for the design and development of novel bioactive molecules. Researchers utilize this compound to explore structure-activity relationships (SAR), particularly in the synthesis of more complex molecules targeting epigenetic regulators. The benzo[d]isoxazole core has been successfully employed in the design of potent inhibitors, such as those targeting the Bromodomain and Extra-Terminal (BET) family, including BRD4 . Inhibitors based on this scaffold have demonstrated remarkable anti-proliferative activity in cancer cell models, such as MV4-11 leukemia cells, by disrupting the expression of key oncogenes like c-Myc and CDK6 and inducing apoptosis . Furthermore, isoxazole derivatives, in general, exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties, making them attractive targets for pharmaceutical development . The presence of the chlorine atom in this compound can be a critical structural modification, as chlorine substituents are known to influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets, potentially enhancing potency and selectivity . This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClNO B13135403 4-Chloro-3-methylbenzo[d]isoxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6ClNO

Molecular Weight

167.59 g/mol

IUPAC Name

4-chloro-3-methyl-1,2-benzoxazole

InChI

InChI=1S/C8H6ClNO/c1-5-8-6(9)3-2-4-7(8)11-10-5/h2-4H,1H3

InChI Key

RKEPYRSRDOBAJC-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC=C2)Cl

Origin of Product

United States

Structural Elucidation and Spectroscopic Characterization of 4 Chloro 3 Methylbenzo D Isoxazole and Derivatives

Advanced Spectroscopic Analyses

A variety of spectroscopic methods are employed to determine the structure and functional groups present in 4-chloro-3-methylbenzo[d]isoxazole and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For isoxazole (B147169) derivatives, the chemical shifts in ¹H NMR spectra are characteristic. For instance, in 3,5-diarylisoxazoles, the proton on the C4 position of the isoxazole ring typically appears as a singlet. rsc.orgresearchgate.net In one study, the ¹H NMR spectrum of (R)-5-[(R)-3-(4-chlorophenyl)-5-methyl-4,5-dihydroisoxazol-5-yl]-2-methylcyclohex-2-enone showed the isoxazolic methyl group as a singlet at 1.44 ppm, and the methylene (B1212753) group as two doublets at 2.90 ppm and 3.20 ppm. nih.gov The chemical shifts of aromatic protons in isoxazole derivatives generally appear between 7.08 ppm and 8.28 ppm. mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. In substituted isoxazoles, the carbon atoms of the isoxazole ring show distinct chemical shifts. For example, in 5-(4-chlorophenyl)-3-phenylisoxazole, the isoxazole ring carbons appear at δ 169.2, 163.0, and 97.8 ppm. rsc.org The aromatic carbons in these derivatives are typically found in the range of 102.0–167.0 ppm. mdpi.com Two-dimensional NMR techniques, such as HSQC, are also utilized to correlate proton and carbon signals, confirming the regiochemistry of synthesized isoxazoles. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Isoxazole Derivatives This table presents a generalized view of NMR data based on typical values for isoxazole structures. Actual values can vary based on substituents and solvent.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Isoxazole C3-~150-165
Isoxazole C4~6.5-7.0 (singlet)~95-105
Isoxazole C5-~168-172
Methyl group on Isoxazole~2.3-2.5 (singlet)~10-25
Aromatic Protons~7.0-8.0 (multiplets)~110-140

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. In isoxazole derivatives, characteristic vibrational frequencies are observed for the C=N, C=C, and N-O bonds within the heterocyclic ring. sciarena.com For instance, the IR spectrum of isoxazole shows distinct bands that have been analyzed in detail using high-resolution Fourier transform infrared (FT-IR) spectroscopy. researchgate.net The spectra of methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate, a related compound, have been collected using KBr pellets and Nujol mulls. core.ac.uk The synthesis of various isoxazole derivatives has been confirmed using FT-IR, which helps in verifying the formation of the isoxazole ring system. sciarena.com

Table 2: Typical IR Absorption Frequencies for Isoxazole Derivatives This table provides a general range for IR absorptions for isoxazole compounds. Specific values can be influenced by the molecular structure and sample state.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
C=N (isoxazole ring)Stretching~1600-1650
C=C (isoxazole ring)Stretching~1400-1500
N-O (isoxazole ring)Stretching~1300-1400
C-Cl (aryl chloride)Stretching~1000-1100
C-H (aromatic)Stretching~3000-3100

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. The mass spectra of isoxazole derivatives are used to confirm their molecular formula. rsc.orgsciarena.com The fragmentation pattern observed in the mass spectrum can also be used to distinguish between different isomers of isoxazoles. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. This technique is crucial for confirming the identity of newly synthesized compounds. HRMS has been used to characterize various isoxazole derivatives, ensuring the correct molecular formula. nih.govbeilstein-journals.org For example, the HRMS data for 5-(3,4-dimethylphenyl)-3-phenylisoxazole was used to confirm its elemental composition. rsc.org

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure

Table 3: Crystallographic Data for a Representative Isoxazole Derivative The data presented is for (R)-5-[(R)-3-(4-chlorophenyl)-5-methyl-4,5-dihydroisoxazol-5-yl]-2-methylcyclohex-2-enone. nih.gov

ParameterValue
Chemical FormulaC₁₇H₁₈ClNO₂
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.4590 (2)
b (Å)7.3545 (2)
c (Å)15.5560 (5)
Volume (ų)739.09 (4)
Calculated Density (Mg m⁻³)1.355

Computational Chemistry Approaches for Molecular Structure and Interactions

Computational chemistry, particularly Density Functional Theory (DFT), is a valuable tool for complementing experimental data. DFT calculations can predict molecular geometries, vibrational frequencies, and NMR chemical shifts. nih.gov These calculations have been used to study the conformational space of isoxazole derivatives and to help assign experimental infrared spectra. core.ac.uknih.gov For example, DFT calculations predicted the existence of low-energy conformers for methyl 4-chloro-5-phenylisoxazole-3-carboxylate, which were then experimentally observed in cryogenic matrices. nih.gov Furthermore, computational methods can provide insights into intermolecular interactions that govern the packing of molecules in the solid state.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the structural and electronic properties of molecules. For this compound, DFT calculations provide insights into its fundamental characteristics at the molecular level.

Theoretical calculations for the related compound, 3,4-dimethyl-5-chloro-1,2-benzisoxazole, have been performed using the B3LYP/6-311++G(d,p) level of theory. These studies reveal a planar bicyclic benzisoxazole ring system. The optimized geometric parameters, including bond lengths and angles, obtained from these calculations are in strong agreement with experimental data derived from X-ray diffraction analysis.

Interactive Data Table: Bond Lengths (Å) and Bond Angles (°) for a related benzisoxazole derivative.

Parameter Bond Calculated (Å) Experimental (Å)
Bond Length O1-N2 1.425 1.422
Bond Length N2-C3 1.321 1.318
Bond Length C3-C3A 1.458 1.455
Bond Angle C7A-O1-N2 109.5 109.3
Bond Angle O1-N2-C3 108.2 108.5

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy gap between the HOMO and LUMO indicates the molecule's kinetic stability. For a derivative, 3,4-dimethyl-5-chloro-1,2-benzisoxazole, the HOMO-LUMO energy gap has been calculated to be 4.79 eV. This significant energy gap suggests high kinetic stability and low chemical reactivity. The HOMO is primarily localized over the bicyclic ring, while the LUMO is distributed over the entire molecule.

Interactive Data Table: Frontier Molecular Orbital Energies for a related benzisoxazole derivative.

Molecular Orbital Energy (eV)
HOMO -6.45
LUMO -1.66

DFT calculations can also be employed to understand the thermodynamic and kinetic aspects of reactions involving benzisoxazole derivatives. For instance, the thermal stability of these compounds can be assessed by calculating thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy. While specific reaction profiles for this compound are not detailed, studies on related structures provide a framework for understanding their potential reactivity and stability under different conditions.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis helps in understanding the packing of molecules and the nature of the forces holding them together. For a related compound, 3,4-dimethyl-5-chloro-1,2-benzisoxazole, Hirshfeld surface analysis reveals the dominant intermolecular interactions.

The most significant interactions are H···H contacts, which constitute the largest portion of the Hirshfeld surface. Other notable interactions include C···H/H···C and O···H/H···O contacts. The analysis also identifies weaker Cl···H and N···H interactions, providing a comprehensive picture of the crystal packing. The dnorm surface mapping highlights the key contact points involved in these intermolecular interactions.

Interactive Data Table: Percentage Contributions of Intermolecular Contacts for a related benzisoxazole derivative.

Interaction Type Percentage Contribution (%)
H···H 45.2
C···H/H···C 22.1
O···H/H···O 11.5
Cl···H/H···Cl 8.7

Advanced Reactions and Chemical Transformations of 4 Chloro 3 Methylbenzo D Isoxazole

Reactivity at the Chloro and Methyl Positions of the Benzisoxazole Core

The substituents at the 3- and 4-positions of the benzisoxazole core are primary sites for chemical modification. The chloro group can be replaced via nucleophilic substitution or participate in cross-coupling reactions, while the methyl group possesses acidic protons that allow for condensation and alkylation reactions.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The chlorine atom at the C4-position is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing effect of the fused isoxazole (B147169) ring, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org For a nucleophilic attack to occur, the aromatic ring typically requires activation by an electron-withdrawing group positioned ortho or para to the leaving group. libretexts.org In this case, the entire fused isoxazole system serves this role, activating the C4-chloro group for displacement by various nucleophiles.

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. For instance, reaction with primary or secondary amines can lead to the formation of 4-amino-3-methylbenzo[d]isoxazole derivatives, a transformation widely documented for other activated chloro-heterocyclic systems. researchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

Nucleophile Reagent Example Product Type
Amine Piperidine, Aniline (B41778) 4-Amino-3-methylbenzo[d]isoxazole
Alkoxide Sodium Methoxide 4-Methoxy-3-methylbenzo[d]isoxazole
Thiolate Sodium Thiophenoxide 4-(Phenylthio)-3-methylbenzo[d]isoxazole

Note: This table represents plausible reactions based on established principles of SNAr on activated aryl halides.

Palladium-Catalyzed Cross-Coupling Reactions

The C4-chloro bond can also be functionalized using modern cross-coupling techniques, most notably the Suzuki-Miyaura reaction. nih.govrsc.org This palladium-catalyzed reaction allows for the formation of new carbon-carbon bonds by coupling the aryl chloride with an organoboron compound, such as a boronic acid or ester. youtube.comnih.gov This method is exceptionally versatile, tolerating a wide range of functional groups and enabling the synthesis of 4-aryl or 4-vinyl derivatives of 3-methylbenzo[d]isoxazole.

The general catalytic cycle involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-chlorine bond.

Transmetalation : The organic group from the boronic acid is transferred to the palladium center.

Reductive Elimination : The two organic groups couple, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com

Other palladium-catalyzed reactions, such as Heck, Stille, and Sonogashira couplings, are also mechanistically plausible for creating further diversity at this position. nih.gov

Reactivity of the 3-Methyl Group

The methyl group at the C3-position exhibits reactivity stemming from the acidity of its protons. This acidity is comparable to that of methyl groups on other five-membered heteroaromatics. Strong bases, such as lithium amide (LiNH₂) or n-butyllithium (n-BuLi), can deprotonate the methyl group to form a nucleophilic carbanion. colab.ws

This carbanion can then react with various electrophiles:

Condensation with Aldehydes and Ketones : The lithiated intermediate can undergo aldol-type condensation reactions with carbonyl compounds, such as aromatic aldehydes (e.g., benzaldehyde), to yield β-hydroxyalkyl derivatives. colab.wsnih.gov Subsequent dehydration can lead to the formation of styryl-substituted benzisoxazoles.

Acylation with Esters : Reaction with esters, like ethyl acetate (B1210297) or methyl benzoate, can introduce an acyl group, forming 3-acetonyl or 3-phenacyl derivatives, respectively. colab.ws

Table 2: Reactions Involving the 3-Methyl Group

Reagent Base Intermediate Product Type
Benzaldehyde n-BuLi Lithiated Carbanion 3-(2-Hydroxy-2-phenylethyl) derivative
Ethyl Acetate LiNH₂ Lithiated Carbanion 3-(Acetonyl) derivative
Alkyl Halide (e.g., CH₃I) n-BuLi Lithiated Carbanion 3-Ethyl derivative

Note: This table is based on documented reactivity of analogous 3-methylisoxazole (B1582632) systems.

Transformations Involving the Isoxazole Moiety within the Fused System

The N-O bond within the isoxazole ring is the most reactive site and is susceptible to reductive cleavage under various conditions. This transformation fundamentally alters the heterocyclic core and provides access to valuable ortho-substituted aniline derivatives. researchgate.net

Catalytic Hydrogenation

A prominent transformation of the benzisoxazole ring is its reductive cleavage via catalytic hydrogenation. This reaction breaks the weak N-O bond, leading to an imine intermediate which is subsequently reduced. nih.gov The use of chiral ruthenium catalysts, such as {RuCl(p-cymene)[(R,R)-(S,S)-PhTRAP]}Cl, has been shown to convert 3-substituted benzisoxazoles into optically active α-substituted N-protected o-hydroxybenzylamines. nih.gov The reaction proceeds through the formation of an o-hydroxyphenyl imine intermediate, which is then asymmetrically hydrogenated. To prevent the product amine from acting as a catalyst poison, the reaction is typically performed in the presence of an acylating agent like di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.gov

Other reducing agents, such as Raney Nickel, can also effect this transformation, often leading to β-hydroxyketones from related isoxazoline (B3343090) systems after hydrolysis of the imine intermediate. science.gov

Electrophilic and Nucleophilic Substitutions on the Benzene (B151609) Ring of the Benzisoxazole Scaffold

Electrophilic Aromatic Substitution (EAS)

Electrophilic substitution on the benzene portion of 4-chloro-3-methylbenzo[d]isoxazole is influenced by the combined electronic effects of the fused isoxazole ring and the chloro substituent.

Directing Effects : The fused isoxazole ring generally acts as an electron-withdrawing and deactivating group, making the benzene ring less reactive towards electrophiles than benzene itself. nih.gov The chlorine atom at C4 is also deactivating but is an ortho-, para-director. rsc.org The primary directing influence on the available C5, C6, and C7 positions comes from the C4-chloro group.

Regioselectivity : The chloro group directs incoming electrophiles to its ortho position (C5) and its para position (C7). Given the steric hindrance at C7 due to the adjacent fused ring junction, electrophilic attack is most likely to occur at the C5 position. Therefore, reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) would be expected to yield the 5-substituted product as the major isomer. masterorganicchemistry.com

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Reagents Predicted Major Product
Nitration HNO₃, H₂SO₄ 4-Chloro-3-methyl-5-nitrobenzo[d]isoxazole
Bromination Br₂, FeBr₃ 5-Bromo-4-chloro-3-methylbenzo[d]isoxazole
Sulfonation Fuming H₂SO₄ This compound-5-sulfonic acid

Note: This table represents predicted outcomes based on established principles of electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (Non-C4 Positions)

Nucleophilic substitution at other positions on the benzene ring (C5, C6, C7) is generally not feasible under standard conditions. Such reactions require the presence of additional, strong electron-withdrawing groups (such as a nitro group) at ortho or para positions to the potential leaving group, which are absent in the parent this compound molecule. libretexts.org

Applications in Chemical Research and Development

4-Chloro-3-methylbenzo[d]isoxazole as a Synthetic Building Block for Complex Molecules

The benzisoxazole moiety, including substituted variants like this compound, is recognized as a "privileged structure" in medicinal chemistry. bldpharm.com This designation stems from its ability to serve as a versatile framework for the construction of a wide array of bioactive compounds. bldpharm.com The inherent aromaticity of the benzisoxazole ring system imparts a degree of stability, while its reactive sites provide opportunities for functionalization, making it an ideal starting material for the synthesis of larger, more complex molecules. biotech-asia.org

A notable application of the benzo[d]isoxazole scaffold is in the development of inhibitors for the Bromodomain and Extra-Terminal (BET) family of proteins, which are significant targets in cancer therapy. nih.govnih.gov For instance, the 3-methyl-benzo[d]isoxazole core has been utilized to synthesize a series of potent BET bromodomain inhibitors. nih.gov The synthesis of these complex molecules often involves multi-step reaction sequences where the benzisoxazole derivative is a key intermediate.

In a broader context, the isoxazole (B147169) ring, the core heterocyclic system of benzisoxazoles, is a versatile building block in organic synthesis. nih.gov It can be readily transformed into other functional groups, such as β-hydroxycarbonyl compounds and γ-amino alcohols, further expanding its utility in the synthesis of complex natural products and pharmaceuticals. nih.gov The strategic placement of substituents, such as the chloro and methyl groups in this compound, can influence the reactivity and physicochemical properties of the resulting molecules, allowing for the fine-tuning of their biological activity.

The following table provides examples of how isoxazole-based scaffolds are used as building blocks for more complex structures:

Starting ScaffoldSynthetic TransformationResulting Complex Molecule/DerivativeReference
3-methyl-benzo[d]isoxazoleModification with sulfonamidesN-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives (BRD4 inhibitors) nih.gov
Benzo[d]isoxazoleOptimization of substituentsPotent and selective BET inhibitors for castration-resistant prostate cancer nih.gov
Isoxazole[3 + 2]-cycloaddition of nitrile oxides3,4,5-trisubstituted isoxazoles nih.gov
5-ChloroisoxazolesReaction with nucleophilesAmides, anhydrides, esters, and thioesters of 2H-azirine-2-carboxylic acids mdpi.com

Development of Novel Benzisoxazole-Based Molecular Probes for Biological Research

The development of molecular probes is crucial for visualizing and understanding complex biological processes at the molecular level. The isoxazole scaffold has been successfully incorporated into fluorescent probes for biological imaging. nih.gov These probes can be designed to selectively bind to specific biological targets, such as proteins or transporters, allowing for their localization and functional study within living cells. nih.gov

One notable example is the creation of isoxazole-1,4-dihydropyridine (IDHP) based fluorescent probes. nih.gov These molecules were designed to investigate the function of the multidrug-resistance transporter (MDR-1), a protein that plays a significant role in the resistance of cancer cells to chemotherapy. nih.gov By tethering a fluorescent moiety to the IDHP scaffold, researchers were able to create probes that exhibit high binding affinity to MDR-1 and allow for its visualization within cells using fluorescence microscopy. nih.gov

The design of such probes often involves a modular approach, where the isoxazole-containing scaffold provides the necessary binding affinity and selectivity for the target, while the fluorescent tag provides the means for detection. The specific substitution pattern on the benzisoxazole ring can be modified to optimize the probe's properties, such as its binding affinity, selectivity, and photophysical characteristics.

Probe TypeTargetApplicationKey Feature of Isoxazole ScaffoldReference
Isoxazole-1,4-dihydropyridine (IDHP)-fluorophore conjugateMultidrug-resistance transporter (MDR-1)Studying multidrug resistance in cancer cellsProvides binding affinity and selectivity to the target protein nih.gov
Isoxazole-based antagonistsToll-like receptor 8 (TLR8)Investigating inflammatory responsesForms the core structure of the selective antagonist

Exploration of Benzisoxazole Derivatives in Enzyme Inhibition Studies (Mechanism-focused)

Benzisoxazole and its derivatives have emerged as a significant class of enzyme inhibitors, with research focusing on understanding their mechanisms of action to guide the development of more potent and selective therapeutic agents. nih.gov The isoxazole ring system plays a critical role in the inhibitory activity of these compounds, often participating in key interactions within the enzyme's active site. nih.gov

One area of intense investigation is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the inflammatory cascade. nih.gov Certain isoxazole derivatives have demonstrated significant inhibitory activity against these enzymes, suggesting their potential as anti-inflammatory agents. nih.gov The mechanism of inhibition often involves the isoxazole core acting as a scaffold to correctly position other functional groups that interact with key amino acid residues in the active site.

Another important target for benzisoxazole-based inhibitors is acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The antipsychotic drug risperidone, which contains a benzisoxazole moiety, and its active metabolite paliperidone, are known to interact with various neurotransmitter receptors, and related benzisoxazole derivatives have been specifically designed as potent AChE inhibitors.

The following table summarizes key findings from enzyme inhibition studies involving isoxazole derivatives:

Enzyme TargetIsoxazole Derivative ClassKey Mechanistic InsightPotential Therapeutic ApplicationReference
Lipooxygenase (LOX) and Cyclooxygenase-2 (COX-2)5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazoleIsoxazole ring plays an important role in the observed immunological activities.Anti-inflammatory, Anticancer nih.gov
Carbonic Anhydrases (hCA IX and XII)Derivatives of 4-methyl-1,2,3-benzoxathiazine 2,2-dioxideSelective inhibition of tumor-associated isoforms over cytosolic ones.Anticancer nih.gov

Investigations into Receptor Binding Mechanisms Involving Benzisoxazole Scaffolds

The benzisoxazole scaffold is a key component in a number of drugs that target neurotransmitter receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors. nih.gov Understanding the binding mechanisms of these compounds is crucial for designing new drugs with improved efficacy and fewer side effects. The antipsychotic risperidone, for example, contains a benzisoxazole functional group and exhibits a complex pharmacology, acting as an antagonist at multiple receptor subtypes. nih.gov

More targeted research has focused on developing benzisoxazole derivatives with high selectivity for specific receptor subtypes. For instance, a derivative, 5-(4-chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole, has been identified as a potent and selective antagonist at human cloned dopamine D4 receptors.

In the field of oncology, benzo[d]isoxazole derivatives have been extensively studied as inhibitors of the BET family of proteins, which are considered important targets for the treatment of castration-resistant prostate cancer (CRPC). nih.gov Detailed structural studies, including the determination of co-crystal structures of inhibitors bound to the BRD4(1) bromodomain, have provided significant insights into their binding mechanism. nih.govnih.gov These studies have revealed that the benzo[d]isoxazole core can fit into the acetyl-lysine binding pocket of the bromodomain, with specific substitutions on the ring system forming key interactions that determine the inhibitor's potency and selectivity. nih.govnih.gov

The table below presents data on the binding of benzisoxazole derivatives to specific receptors and proteins:

Receptor/Protein TargetBenzisoxazole DerivativeBinding Affinity (Kd or IC50)Key Structural Insights from BindingReference
BRD4(1) BromodomainCompound 6i (Y06036)Kd = 82 nMBenzo[d]isoxazole core occupies the acetyl-lysine binding pocket. nih.gov
BRD4(1) BromodomainCompound 7m (Y06137)Kd = 81 nMHigh selectivity over other non-BET subfamily members. nih.gov
BRD4(1) BromodomainCompound 11hIC50 = 0.78 µM (MV4-11 cells)Crystal structure reveals detailed binding patterns. nih.gov
BRD4(1) BromodomainCompound 11rIC50 = 0.87 µM (MV4-11 cells)Crystal structure confirms binding mode. nih.gov
Dopamine D4 Receptor5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazolePotent and selective antagonistIsoxazole scaffold is key for receptor antagonism.

Advanced Material Science Applications of Isoxazole Derivatives

While the primary focus of research on this compound and its analogs has been in the realm of medicinal chemistry, the broader class of isoxazole derivatives also exhibits properties that are of interest in material science. The rigid, planar structure of the isoxazole ring, combined with its electronic characteristics, makes it a suitable component for the design of novel organic materials with specific optical and electronic properties.

For example, isoxazole derivatives have been investigated for their potential use in the development of liquid crystals. The anisotropic shape of these molecules can lead to the formation of mesophases, which are intermediate states of matter between a crystalline solid and an isotropic liquid. The properties of these liquid crystals can be tuned by modifying the substituents on the isoxazole core.

Furthermore, the incorporation of isoxazole units into larger conjugated systems has been explored for applications in organic electronics. These materials can exhibit photochromism, where the absorption of light induces a reversible change in color, or be used in the fabrication of dye-sensitized solar cells, where they act as light-harvesting components. Although specific studies on this compound in these applications are not widely reported, the fundamental properties of the isoxazole scaffold suggest a potential for its future exploration in the field of advanced materials.

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